4-(1,3-Dioxo-1,3-dihydroisoindol-2-ylmethyl)benzenesulfonylchloride
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Overview
Description
4-[(1,3-Dioxoisoindolin-2-yl)methyl]-1-benzenesulfonyl Chloride is a complex organic compound characterized by the presence of a phthalimide group linked to a benzenesulfonyl chloride moiety
Preparation Methods
The synthesis of 4-[(1,3-Dioxoisoindolin-2-yl)methyl]-1-benzenesulfonyl Chloride typically involves multiple steps. The reaction conditions often involve the use of solvents such as dimethylformamide and catalysts to facilitate the reaction . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
4-[(1,3-Dioxoisoindolin-2-yl)methyl]-1-benzenesulfonyl Chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, particularly involving the phthalimide group.
Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid.
Common reagents used in these reactions include bases like sodium hydroxide, reducing agents like lithium aluminum hydride, and oxidizing agents such as hydrogen peroxide . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[(1,3-Dioxoisoindolin-2-yl)methyl]-1-benzenesulfonyl Chloride has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-[(1,3-Dioxoisoindolin-2-yl)methyl]-1-benzenesulfonyl Chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various substituted products . The phthalimide group can also participate in electron transfer reactions, contributing to the compound’s overall reactivity .
Comparison with Similar Compounds
4-[(1,3-Dioxoisoindolin-2-yl)methyl]-1-benzenesulfonyl Chloride can be compared with other similar compounds such as:
4-[(1,3-Dioxoisoindolin-2-yl)methyl]-1-methoxypyridinium tetrafluoroborate: This compound shares the phthalimide group but differs in the substituent groups, leading to different reactivity and applications.
N-isoindoline-1,3-diones: These compounds have similar core structures but vary in their substituents, affecting their chemical properties and uses.
The uniqueness of 4-[(1,3-Dioxoisoindolin-2-yl)methyl]-1-benzenesulfonyl Chloride lies in its combination of the phthalimide and benzenesulfonyl chloride groups, which confer distinct reactivity and versatility in various applications .
Properties
Molecular Formula |
C15H10ClNO4S |
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Molecular Weight |
335.8 g/mol |
IUPAC Name |
4-[(1,3-dioxoisoindol-2-yl)methyl]benzenesulfonyl chloride |
InChI |
InChI=1S/C15H10ClNO4S/c16-22(20,21)11-7-5-10(6-8-11)9-17-14(18)12-3-1-2-4-13(12)15(17)19/h1-8H,9H2 |
InChI Key |
YRTKQKYYOCBYAB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CC=C(C=C3)S(=O)(=O)Cl |
Origin of Product |
United States |
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